![molecular formula C31H33N3O2 B2830538 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide CAS No. 921861-03-2](/img/structure/B2830538.png)
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide, also known as BQU57, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BQU57 is a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders, including schizophrenia, addiction, and Parkinson's disease.
Wirkmechanismus
The dopamine D3 receptor is a G protein-coupled receptor that is expressed in several regions of the brain, including the striatum, prefrontal cortex, and limbic system. The dopamine D3 receptor plays a crucial role in regulating dopamine neurotransmission, which is implicated in several neurological disorders. 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide acts as a selective antagonist of the dopamine D3 receptor, which inhibits the binding of dopamine to the receptor and subsequently reduces dopamine neurotransmission.
Biochemical and Physiological Effects:
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide reduces the locomotor activity of rats and mice, which is indicative of its potential therapeutic applications in neurological disorders. 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has also been shown to reduce the self-administration of cocaine and alcohol in rats, which suggests that it could be a potential treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of dopamine D3 receptor antagonism without affecting other dopamine receptors. However, one limitation of using 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to study the long-term effects of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide and its potential for addiction liability. Finally, researchers could investigate the potential of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide as a tool for studying the dopamine D3 receptor and its role in neurological disorders.
Conclusion:
In conclusion, 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in neurological disorders. 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide acts as a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders. Studies have shown that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has several biochemical and physiological effects, including reducing locomotor activity and self-administration of drugs of abuse. While there are some limitations to using 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide in lab experiments, its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of dopamine in neurological disorders.
Synthesemethoden
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide involves several steps, starting with the reaction of 4-benzylpiperidine with 2-chloroquinoline to form 2-(4-benzylpiperidin-1-yl)quinoline. This intermediate is then reacted with 8-hydroxyquinoline to form 2-(2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy) derivative. Finally, N-phenethylacetamide is added to the mixture to yield 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has been extensively studied for its potential therapeutic applications in neurological disorders. Several studies have shown that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide has a high affinity for the dopamine D3 receptor and acts as a selective antagonist. This suggests that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide could be a potential treatment for schizophrenia, addiction, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2/c35-30(32-19-16-24-8-3-1-4-9-24)23-36-28-13-7-12-27-14-15-29(33-31(27)28)34-20-17-26(18-21-34)22-25-10-5-2-6-11-25/h1-15,26H,16-23H2,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQCFYCJCJLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCCC5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.